Dimethyl-(6-methyl-piperidin-3-YL)-amine
Description
Dimethyl-(6-methyl-piperidin-3-yl)-amine is a tertiary amine featuring a piperidine ring substituted with a methyl group at position 6 and a dimethylamino group at position 3. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as neurotransmitter transporters and enzymes.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N,N,6-trimethylpiperidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-7-4-5-8(6-9-7)10(2)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
DUAQLYZIXCQCFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-(6-methyl-piperidin-3-YL)-amine typically involves the reaction of 6-methyl-piperidine with dimethylamine. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, under hydrogenation conditions. The reaction can be represented as follows:
6-methyl-piperidine+dimethylaminePd/C, H2this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-(6-methyl-piperidin-3-YL)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Dimethyl-(6-methyl-piperidin-3-YL)-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl-(6-methyl-piperidin-3-YL)-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Piperidine Derivatives
- cis-3,6-Disubstituted Piperidines (e.g., compound S,S-(-)-19a): Structure: A 3,6-disubstituted piperidine with benzyl and diphenylethyl groups. Activity: Exhibits high affinity for the dopamine transporter (DAT, IC₅₀ = 11.3 nM) and selectivity over serotonin/norepinephrine transporters (SERT/NET). The dimethylamino group in the target compound may similarly influence binding via electronic effects or steric hindrance.
Pyrrolidine vs. Piperidine Derivatives
- 6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine (): Structure: A 5-membered pyrrolidine ring with dimethylamino and pyridin-3-amine groups. Piperidine derivatives generally offer better metabolic stability due to reduced ring strain. The dimethylamino group in both compounds may facilitate hydrogen bonding or cation-π interactions in biological systems .
Aromatic Amines with Dimethylamino Substituents
- Dimethyl-{4-[2-(4-nitro-phenyl)-vinyl]-phenyl}-amine (): Structure: A styrylphenyl derivative with a dimethylamino group. Electronic Properties: The dimethylamino group acts as an electron donor, causing a redshift in absorption spectra (e.g., DMQA in shows a 14 nm redshift compared to solution). Similar electronic effects may occur in the target compound, influencing photophysical or redox properties .
Data Tables
Table 2. Absorption Properties of Dimethylamino-Substituted Compounds
*Estimated based on analogous styryl derivatives.
Research Findings
- Conformational Flexibility : Piperidine derivatives like the target compound balance flexibility and rigidity, enabling optimal interactions with biological targets. Substitutions at positions 3 and 6 modulate steric and electronic profiles .
- Electronic Effects: Dimethylamino groups induce electron-donating effects, impacting absorption spectra () and redox behavior. This may be exploitable in photodynamic therapies or sensor applications .
- Biological Selectivity : Bulky substituents on piperidine (e.g., diphenylethyl in ) enhance DAT selectivity, while smaller groups (e.g., methyl) may improve solubility for CNS applications .
Biological Activity
Dimethyl-(6-methyl-piperidin-3-YL)-amine, a piperidine derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by a piperidine ring with a dimethylamino group and a methyl substitution at the 6-position. The synthesis of this compound typically involves multi-step processes, including the reaction of piperidine derivatives with various electrophiles. Recent studies have optimized these synthetic routes to enhance yield and purity, employing techniques such as microwave-assisted synthesis .
1. Cholinesterase Inhibition
One of the notable biological activities of this compound is its potential as an inhibitor of cholinesterase enzymes (AChE and BChE). In vitro studies have shown that certain derivatives exhibit significant inhibitory effects, with IC50 values indicating their potency. For instance, compounds similar to this compound have demonstrated IC50 values as low as 9.68 μM against AChE, suggesting strong potential for treating neurodegenerative diseases like Alzheimer's .
2. Anticancer Properties
Research has indicated that piperidine derivatives can exhibit antiproliferative activity against various cancer cell lines. For example, studies evaluating related compounds have shown that they can induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and causing cell cycle arrest . The structural modifications in these compounds significantly influence their biological efficacy, highlighting the importance of SAR in drug development.
3. Antimicrobial Activity
This compound and its analogs have been tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary findings suggest that some derivatives possess moderate to high antibacterial activity, making them candidates for further exploration in antimicrobial therapies .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methyl | 6 | Enhances cholinesterase inhibition |
| Dimethylamino | N | Increases overall biological activity |
| Aromatic groups | Varies | Modulates antiproliferative effects |
SAR studies indicate that modifications to the piperidine ring or the introduction of additional functional groups can significantly alter the compound's biological activity .
Case Studies
Several case studies have highlighted the pharmacological potential of piperidine derivatives:
- Neuroprotective Effects : A study demonstrated that certain piperidine-based compounds could protect neuronal cells from apoptosis induced by oxidative stress, showcasing their potential in neurodegenerative disease management .
- Anticancer Activity : Compounds structurally related to this compound were tested against various cancer cell lines, revealing significant cytotoxicity and apoptosis-inducing capabilities at micromolar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
